molecular formula C8H7F2NO3 B8809104 Methyl 6-(difluoromethoxy)nicotinate

Methyl 6-(difluoromethoxy)nicotinate

Cat. No. B8809104
M. Wt: 203.14 g/mol
InChI Key: LFIBWARSZWWCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(difluoromethoxy)nicotinate is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 6-(difluoromethoxy)nicotinate

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

methyl 6-(difluoromethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-6(11-4-5)14-8(9)10/h2-4,8H,1H3

InChI Key

LFIBWARSZWWCFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available methyl 6-hydroxynicotinate (3.000 g; 19.59 mmol) in anh. MeCN (320 ml) was treated portionwise with NaH (60% dispersion in mineral oil; 2.115 g; 52.89 mmol), and stirring at rt, under nitrogen, was continued for 20 min. FSO2CF2CO2H (5.931 g; 33.30 mmol) was then added dropwise, and the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min. Water (10 ml) was slowly added, and acetonitrile was removed under reduced pressure. Water (150 ml) and AcOEt (150 ml) were added, and the separated aq. layer was further extracted with AcOEt (2×100 ml). The mixed organic layers were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM) afforded methyl 6-(difluoromethoxy)nicotinate as a beige solid. LC-MS (conditions D): tR=0.93 min.; no ionisation.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
2.115 g
Type
reactant
Reaction Step Two
Quantity
5.931 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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